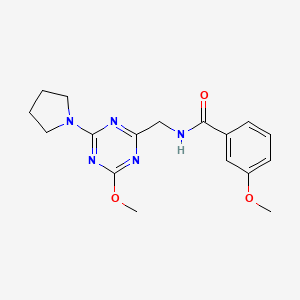
Isopropyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isopropyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C17H21NO2S and a molecular weight of 303.43 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. Attached to this ring is an isopropyl group, an amino group, and a carboxylate group .Physical and Chemical Properties Analysis
This compound has a molecular weight of 303.43 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .Scientific Research Applications
Organic Synthesis and Functionalization
Synthesis and Selective Esterification
A study explored the synthesis and selective esterification of ethylenedioxythiophene derivatives, highlighting the potential for creating selectively functionalized thiophene compounds, which could be related to the synthesis of Isopropyl 2-amino-4-(4-isopropylphenyl)thiophene-3-carboxylate derivatives (Zhang et al., 2014).
Antimicrobial Activity of Novel Derivatives
Research on the synthesis of novel 2-aminothiophene derivatives evaluated their antimicrobial activity. Such studies suggest that modifications on the thiophene core can lead to compounds with significant biological properties (Prasad et al., 2017).
Material Science Applications
Perovskite Solar Cells
A study introduced hole-transporting small molecules based on thiophene cores, demonstrating their use in achieving high efficiency in perovskite-based solar cell devices. This indicates the potential application of thiophene derivatives in the development of renewable energy technologies (Li et al., 2014).
Pharmaceutical Chemistry
Genotoxic and Carcinogenic Potentials
The genotoxic and carcinogenic potentials of 3-aminothiophene derivatives were assessed using in vitro and in silico methodologies. This research is crucial for understanding the safety profile of thiophene derivatives in pharmaceutical applications (Lepailleur et al., 2014).
Immunosuppressive Butenamides
Novel immunosuppressive compounds were synthesized, demonstrating the utility of thiophene derivatives in developing new immunosuppressive drugs. This research illustrates the therapeutic potential of modifying thiophene structures for pharmaceutical uses (Axton et al., 1992).
Properties
IUPAC Name |
propan-2-yl 2-amino-4-(4-propan-2-ylphenyl)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-10(2)12-5-7-13(8-6-12)14-9-21-16(18)15(14)17(19)20-11(3)4/h5-11H,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKWJKZVIMAVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=C2C(=O)OC(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B2847044.png)
![Ethyl 4,5-dimethyl-2-(2-((5-(p-tolyl)thiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamido)thiophene-3-carboxylate](/img/structure/B2847045.png)


![N-[3-[2-(Benzimidazol-1-ylmethyl)pyrrolidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2847052.png)


![2-cyclopropyl-N-ethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B2847055.png)

![3-(4-Methylbenzyl)-8-(m-tolylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2847058.png)
![N-mesityl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2847059.png)


